1,2-Thiazole-3-carbothioamide
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Overview
Description
1,2-Thiazole-3-carbothioamide is a heterocyclic compound containing both sulfur and nitrogen atoms within its ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Thiazole-3-carbothioamide can be synthesized through several methods. One common approach involves the reaction of primary thioamides with α-halocarbonyl compounds under Hantzsch synthesis conditions . Another method includes the reaction of tertiary thioamides, α-haloketones, and ammonium acetate under solvent-free conditions at elevated temperatures or using microwave irradiation .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized versions of the aforementioned methods. The choice of method depends on factors such as yield, cost, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
1,2-Thiazole-3-carbothioamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into thioethers or thiols.
Substitution: It can participate in nucleophilic substitution reactions, where the thioamide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thioethers, thiols, and various substituted thiazole derivatives.
Scientific Research Applications
1,2-Thiazole-3-carbothioamide has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It exhibits significant antimicrobial, antioxidant, and anticancer activities
Industry: It is used in the development of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 1,2-Thiazole-3-carbothioamide and its derivatives often involves the inhibition of key enzymes and pathways. For instance, some derivatives target the PI3K/Akt/mTOR signaling pathway, leading to the inhibition of tumor cell survival and proliferation . Molecular docking studies have shown favorable binding profiles with enzymes such as PI3K, AKT1, and mTOR .
Comparison with Similar Compounds
Similar Compounds
Thiazole Carboxamide Derivatives: These compounds also exhibit significant biological activities, including COX inhibition and anticancer effects.
Thiazole Derivatives Containing Imidazole and Furan: These compounds have shown promising antibacterial and antioxidant properties.
Uniqueness
1,2-Thiazole-3-carbothioamide is unique due to its specific structural features and the diverse range of biological activities it exhibits
Properties
IUPAC Name |
1,2-thiazole-3-carbothioamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N2S2/c5-4(7)3-1-2-8-6-3/h1-2H,(H2,5,7) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTYITNDQPLDNNO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSN=C1C(=S)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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